molecular formula C₇H₉Cl₂N B1146307 4-Chloro-3,5-dimethylpyridine CAS No. 19524-10-8

4-Chloro-3,5-dimethylpyridine

Cat. No. B1146307
CAS RN: 19524-10-8
M. Wt: 178.06
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3,5-dimethylpyridine derivatives and related compounds often involves multiple steps, including oxidation, nitration, chlorination, and selective chlorinating reagent systems. Processes have been developed to achieve high yields and purity, with overall yields reaching up to 72.2% in some cases. Notably, the use of sodium tungstate as a catalyst and hydrogen peroxide as an oxidant has been highlighted, along with POCl3/CH2Cl2/Et3N systems for selective chlorination (Xiao-liang, 2006) (Liang, 2007).

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethylpyridine and its analogs often exhibits significant insights when analyzed through various spectroscopic methods and crystallography. Structural determinations have been achieved through single crystal X-ray diffraction, revealing the presence of complex hydrogen bonding and various molecular conformations. These structures provide a foundation for understanding the compound’s reactivity and interaction mechanisms (Hanuza et al., 1997) (Belay et al., 2020).

Chemical Reactions and Properties

4-Chloro-3,5-dimethylpyridine undergoes various chemical reactions, including dimerization under acidic conditions, and reacts with nucleophiles to form diverse products. These reactions are essential for the synthesis of complex organic molecules and understanding the compound’s chemical behavior. The formation of novel dimerized compounds and the stereochemistry of these reactions have been thoroughly investigated, shedding light on the compound's versatile reactivity (Shiotani et al., 1986).

Physical Properties Analysis

The physical properties of 4-Chloro-3,5-dimethylpyridine, including its crystalline structure, phase transitions, and vibrational modes, have been extensively studied. These studies provide valuable information on the compound's stability, phase behavior, and interactions at the molecular level. Investigations into crystal structures, phase transitions, and methyl group tunneling offer insights into the compound's solid-state characteristics and potential applications (Bator et al., 2011).

Scientific Research Applications

  • Summary of the Application : 4-Chloro-3,5-dimethylpyridine is used in the study of molecular proton reduction catalysts made from earth abundant materials to improve their viability for water splitting systems . The research focuses on cobaloxime proton reduction activity with respect to the axial ligand in aqueous solution .
  • Methods of Application or Experimental Procedures : The technique used in this research is Electrochemical Molecular Catalyst Screening (EMoCS). This technique allows fast analysis and identification of homogeneous catalytic species through tandem catalyst assembly and electrochemistry . Over 20 axial ligands were analyzed, allowing rapid identification of the most active catalysts .
  • Results or Outcomes : The results showed that more electron donating pyridine ligands result in enhanced catalytic currents due to the formation of a more basic Co–H species . The most active catalyst, [Co III Cl (dimethyl glyoximato) 2 (4-methoxypyridine)], showed high electro- and photoactivity in both anaerobic and aerobic conditions in pH neutral aqueous solution .

Future Directions

Pyridine derivatives, including 4-Chloro-3,5-dimethylpyridine, have many applications in the chemical industry. They are important intermediates with many applications in chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

properties

IUPAC Name

4-chloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZPYCAYJQTSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932107
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethylpyridine

CAS RN

143798-73-6
Record name 4-Chloro-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143798-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride was loaded into a reaction vessel equipped with a stirrer, a condenser, a dropping funnel, and a nitrogen bubbler. The temperature was lowered to 0-5ℑ C. and 3,5-lutidine was added dropwise, keeping the temperature between 0 and 10ℑ C. When the addition was complete the reaction mixture was refluxed for 18 hours. The mixture was cooled to 65ℑ C. and toluene (4 volumes) were added. 1.5 volumes of the mixture were distilled under vacuum. The heavy brown precipitate was collected by filtration. The crude product was recrystallized from methanol (3 volumes). Filtration afforded the product, 4-Chloro-3,5-Lutidine, as a beige solid, this was washed with methanol and dried under vacuum at 40ℑ C.; yield: 75%.
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Citations

For This Compound
10
Citations
RM Johnson - Journal of the Chemical Society B: Physical Organic, 1966 - pubs.rsc.org
Rates of reaction of halogeno- and nitro-pyridine N-oxides with sodium ethoxide in anhydrous ethanol have been measured and the Arrhenius parameters calculated and discussed.…
Number of citations: 13 pubs.rsc.org
T Xu, MD Wodrich, R Scopelliti, C Corminboeuf, X Hua - core.ac.uk
All manipulations were carried out under an inert N2 (g) atmosphere using glovebox techniques. Solvents were purified using a two-column solid-state purification system (Innovative …
Number of citations: 2 core.ac.uk
JE Gready, PM Hatton… - Journal of heterocyclic …, 1992 - Wiley Online Library
Fifty‐seven values for the ortho‐benzylic coupling constant 4 J MeCCH (henceforth denoted as 4 J OB ) were obtained for a variety of heteroaromatic systems. It was shown that a …
Number of citations: 17 onlinelibrary.wiley.com
N Kore, P Pazdera - Molecules, 2016 - mdpi.com
A method for preparation of a new stable Cu(I) catalyst supported on weakly acidic polyacrylate resin without additional stabilizing ligands is described. A simple and efficient …
Number of citations: 8 www.mdpi.com
H SAWANISHI, K TAJIMA… - Chemical and …, 1987 - jstage.jst.go.jp
Photolysis of 4-azidopyridines(7a-e) in the presence of methoxide ions resulted in ring expansion to give 5-methoxy-6H-1, 4-diazepines(10a-e), presumably via the azirine …
Number of citations: 23 www.jstage.jst.go.jp
SR Kasibhatla, K Hong, MA Biamonte… - Journal of medicinal …, 2007 - ACS Publications
Heat shock protein 90 (Hsp90) is a molecular chaperone protein implicated in stabilizing the conformation and maintaining the function of many cell-signaling proteins. Many oncogenic …
Number of citations: 155 pubs.acs.org
IPJ Höglund, S Silver, MT Engström… - Journal of medicinal …, 2006 - ACS Publications
Starting from two acridine compounds identified in a high-throughput screening campaign (1 and 2, Table 1), a series of 4-aminoquinolines was synthesized and tested for their …
Number of citations: 57 pubs.acs.org
N Kore - Org. Lett, 2001 - is.muni.cz
Catalysis by Cu (I) catalysts like Cul is very well known for various CC, CN, C-0 and similar oxidative coupling reactions, catalytic oxidation processes as well as for click chemistry …
Number of citations: 2 is.muni.cz
AM Wilders, J Henle, MC Haibach, R Swiatowiec… - ACS …, 2020 - ACS Publications
Biaryl phosphorinane ligands derived from addition of biaryl primary phosphines to trans,trans-dibenzylideneacetone (AlisonPhos and AliPhos) form highly active ligands for Pd-…
Number of citations: 15 pubs.acs.org
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com

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